

"1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" synthesis and properties

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Compound of Interest

Compound Name: **1H-Pyrrolo[3,2-c]pyridin-2(3H)-one**

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An In-depth Technical Guide to **1H-Pyrrolo[3,2-c]pyridin-2(3H)-one**: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is perpetually driven by the search for novel molecular scaffolds that offer both synthetic accessibility and potent, selective biological activity. Among the heterocyclic compounds that have garnered significant interest, the 1H-pyrrolo[3,2-c]pyridine core structure stands out. This fused pyrrole and pyridine system forms the backbone of a class of molecules with profound implications for oncology, parasitology, and inflammatory diseases.

This technical guide provides an in-depth exploration of **1H-Pyrrolo[3,2-c]pyridin-2(3H)-one** and its derivatives. We move beyond a simple recitation of facts to explain the underlying principles of its synthesis, the nuances of its physicochemical properties, and the mechanisms that drive its promising therapeutic applications. The protocols and data presented herein are curated to empower researchers and drug development professionals to harness the full potential of this versatile scaffold.

The Core Moiety: Structure and Significance

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound featuring a bicyclic framework where a pyrrole ring is fused to a pyridine ring. Its chemical formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol .^[1] This nitrogen-containing structure endows it with a unique combination of chemical reactivity and biological properties that make it a valuable starting point for medicinal chemistry campaigns.^[1]

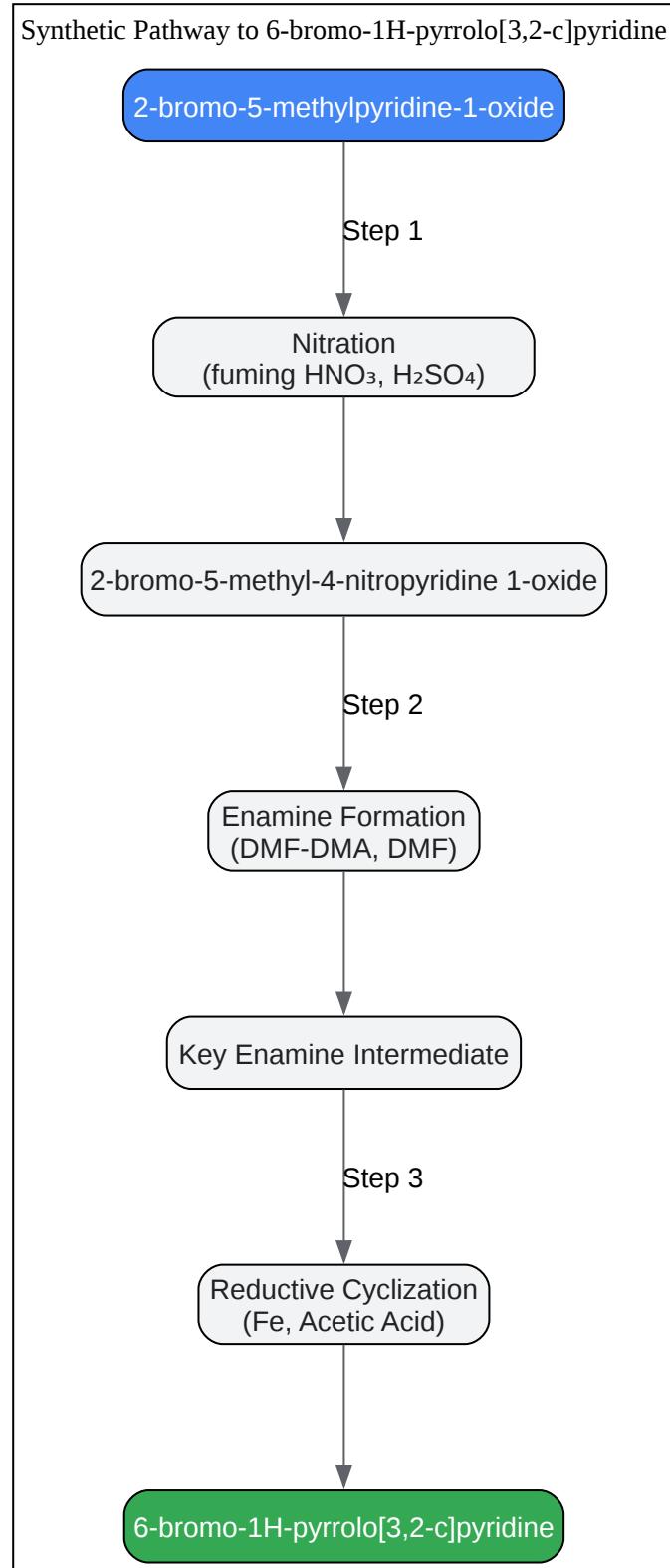
The true power of this scaffold lies in its utility as a foundational structure for a diverse array of derivatives.^{[1][2]} By strategically modifying the core, chemists can fine-tune the molecule's pharmacological profile, leading to potent and selective agents targeting critical disease pathways.

Strategic Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core

While synthetic routes for the specific **1H-Pyrrolo[3,2-c]pyridin-2(3H)-one** are not extensively detailed in current literature, the synthesis of key intermediates and derivatives provides a clear roadmap. A common and effective strategy involves the construction of the fused ring system from substituted pyridine precursors. The synthesis of the pivotal intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, serves as an excellent case study.^[2]

The rationale behind this multi-step synthesis involves the sequential activation and functionalization of a pyridine ring to facilitate the formation of the fused pyrrole ring. The introduction of a nitro group, followed by the construction of an enamine intermediate, sets the stage for a reductive cyclization to yield the desired pyrrolo-pyridine scaffold.

Workflow for the Synthesis of a Key Intermediate



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Caption: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Detailed Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[2]

- Nitration: 2-bromo-5-methylpyridine-1-oxide is treated with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.
- Enamine Formation: The resulting nitropyridine oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to afford a key enamine intermediate.
- Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization using iron powder in acetic acid to furnish the final product, 6-bromo-1H-pyrrolo[3,2-c]pyridine. This intermediate is then poised for further functionalization, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to generate a library of derivatives.^[2]

Physicochemical and Spectroscopic Properties

Characterization of the 1H-pyrrolo[3,2-c]pyridine scaffold and its derivatives relies heavily on spectroscopic techniques. While a comprehensive dataset for the parent oxo-compound is scarce, analysis of its derivatives provides valuable benchmarks for researchers.

Representative Spectroscopic Data

The following table summarizes ¹H and ¹³C NMR data for representative 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, which are potent anticancer agents.^[3] ^[4] This data is crucial for confirming the identity and purity of synthesized compounds.

Compound ID	Key ^1H NMR Signals (500 MHz, CDCl_3) δ ppm	Key ^{13}C NMR Signals (126 MHz, CDCl_3) δ ppm
10a (6-phenyl)	9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 6.80 (d, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)	154.07, 149.89, 143.18, 141.17, 137.58, 128.78, 102.59, 61.06, 56.44
10h (6-(4-methoxyphenyl))	9.05 (s, 1H), 7.95 (d, 2H), 7.73 (s, 1H), 7.00 (d, 2H), 6.78 (d, 1H), 6.71 (s, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 3.86 (s, 3H)	159.94, 154.05, 149.76, 143.11, 128.15, 114.16, 102.42, 61.05, 56.43, 55.36
10m (6-(4-chlorophenyl))	9.06 (s, 1H), 7.95 (d, 2H), 7.76 (s, 1H), 7.43 (d, 2H), 6.80 (d, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)	154.08, 148.89, 143.56, 138.61, 128.86, 102.50, 61.06, 56.44

General Protocol for Spectroscopic Analysis[5]

- Sample Preparation: Dissolve a small quantity of the purified compound in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
- NMR Tube Loading: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.
- Data Processing: Process the resulting spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction to yield the final, interpretable spectrum.

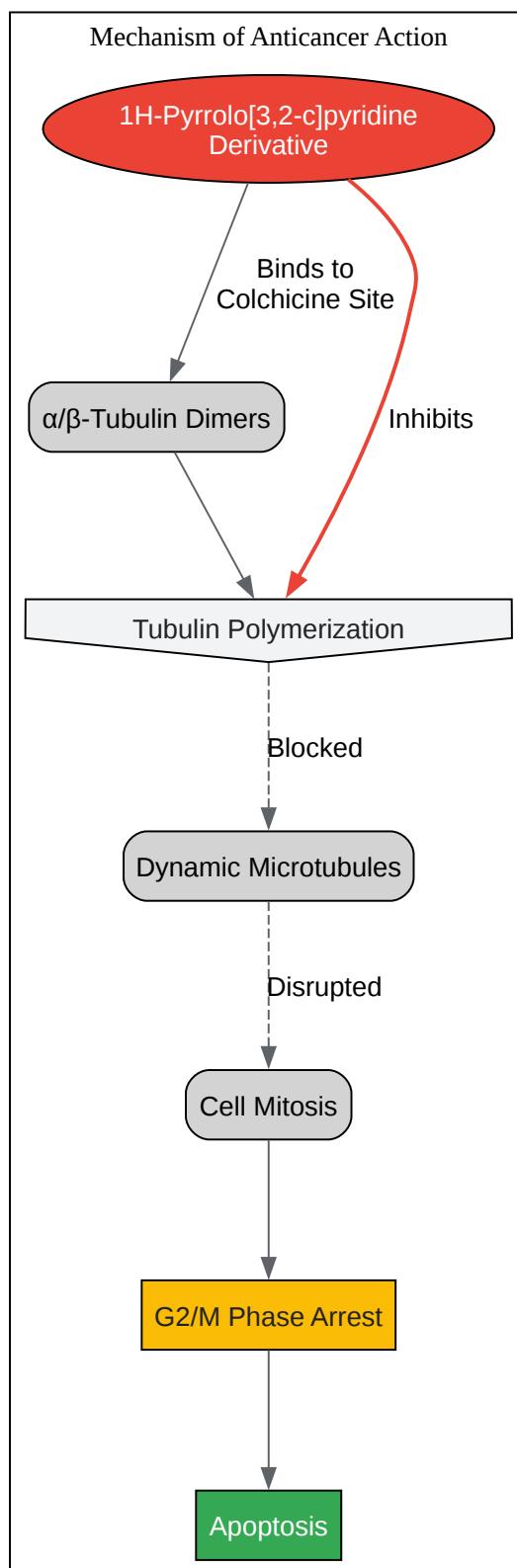
Biological Activity and Therapeutic Applications

The 1H -pyrrolo[3,2-c]pyridine scaffold is a cornerstone for developing agents with diverse biological activities, making it a "privileged structure" in medicinal chemistry.

A. Potent Anticancer Activity: Microtubule Disruption

A significant body of research highlights the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents.[\[1\]](#)[\[2\]](#) These compounds function as microtubule-targeting agents, a clinically validated strategy for cancer therapy.

Mechanism of Action: These derivatives act as colchicine-binding site inhibitors.[\[2\]](#)[\[3\]](#) By binding to this specific site on β -tubulin, they inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics is critical, as it halts the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to programmed cell death (apoptosis).[\[1\]](#)[\[2\]](#)

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Caption: Inhibition of tubulin polymerization by pyrrolopyridine derivatives.

Studies have demonstrated that these compounds exhibit potent antitumor activities against a range of cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).^{[1][2]} Notably, certain derivatives show IC₅₀ values in the low nanomolar to sub-micromolar range, indicating high potency.^{[2][3]}

B. Kinase Inhibition: Targeting Aberrant Signaling

The versatility of the scaffold extends to the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

- FGFR Inhibition: The **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** core has been identified in compounds that exhibit potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFR1, FGFR2, and FGFR3).^[1] Since aberrant FGFR signaling is a known driver of cell proliferation and survival in various cancers, these inhibitors represent a promising targeted therapy approach.^[1]
- FMS Kinase Inhibition: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been developed as potent and selective inhibitors of FMS kinase (also known as CSF-1R).^[5] Over-expression of FMS is linked to cancers of the ovary, prostate, and breast, as well as inflammatory conditions like rheumatoid arthritis. Potent derivatives have shown IC₅₀ values as low as 30 nM against FMS kinase and demonstrated significant anti-inflammatory effects.^[5]

C. Antiparasitic Potential: A New Avenue for Chagas Disease

Emerging research has uncovered the potential of this scaffold in combating infectious diseases. Derivatives of **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** have shown trypanocidal activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.^[1] This opens a promising new avenue for the development of much-needed therapies for this neglected tropical disease.^[1]

Future Directions and Conclusion

The **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** scaffold and its derivatives represent a highly promising area of research for drug development professionals. The demonstrated activities as potent microtubule disruptors, selective kinase inhibitors, and novel antiparasitic agents underscore the scaffold's versatility.

Future research should focus on:

- In Vivo Studies: Assessing the efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models.[1]
- Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening more diverse libraries of derivatives to enhance potency and selectivity while minimizing off-target effects.
- Mechanism Elucidation: Deepening the understanding of how these compounds interact with their biological targets at a molecular level to guide rational drug design.[1]

In conclusion, the 1H-pyrrolo[3,2-c]pyridine core is a validated and powerful starting point for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its profound biological activities, ensures that it will remain a focus of intensive research and development efforts for years to come.

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